Pardaxin 3 -

Pardaxin 3

Catalog Number: EVT-244917
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pardaxin 3 is isolated from the skin of the Red Sea flatfish, which utilizes this peptide as a defense mechanism against predators and pathogens. The peptide has garnered attention due to its unique structure and biological activities, making it a subject of extensive research in biochemistry and pharmacology.

Classification

Pardaxin 3 belongs to the class of antimicrobial peptides, specifically categorized as a neurotoxin. It is characterized by a sequence of amino acids that contribute to its membrane-disrupting capabilities, making it effective against various microorganisms.

Synthesis Analysis

Methods

The synthesis of Pardaxin 3 has been achieved through several methods, primarily solid-phase peptide synthesis. This technique allows for the assembly of peptides in a stepwise manner on a solid support, facilitating the incorporation of specific amino acids.

Technical Details

  1. Solid-Phase Synthesis: The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound growing peptide chain.
  2. Purification: Following synthesis, crude peptides are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and unreacted materials.
  3. Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly utilized to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

Pardaxin 3 consists of a sequence of 33 amino acids with a characteristic amphipathic structure that enables it to interact with lipid membranes. This structural feature is crucial for its activity as an antimicrobial agent.

Data

  • Molecular Weight: Approximately 4,000 Da.
  • Sequence: The specific amino acid sequence contributes to its bioactivity and interaction with cellular membranes.
Chemical Reactions Analysis

Reactions

Pardaxin 3 undergoes several biochemical interactions, primarily involving membrane disruption in target cells. Its mechanism includes:

  • Membrane Permeabilization: Pardaxin inserts itself into lipid bilayers, creating pores that lead to ion leakage and cell death.
  • Signal Transduction: It activates apoptotic signaling pathways in cancer cells, notably through the activation of caspases.

Technical Details

Research indicates that pardaxin interacts with various cellular components, triggering pathways associated with oxidative stress and apoptosis. These interactions have been elucidated through proteomic studies that map out the protein networks involved in these processes .

Mechanism of Action

Process

The mechanism by which Pardaxin 3 induces apoptosis involves several key steps:

  1. Membrane Interaction: The peptide binds to cell membranes, leading to disruption and pore formation.
  2. Caspase Activation: This disruption activates caspases—proteins essential for executing apoptosis—resulting in programmed cell death.
  3. Reactive Oxygen Species Generation: Pardaxin treatment has been shown to increase levels of reactive oxygen species, contributing to cellular stress responses that promote apoptosis .

Data

Studies show that scavenging reactive oxygen species can mitigate the apoptotic effects induced by pardaxin, highlighting the importance of oxidative stress in its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder when synthesized.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Pardaxin 3 exhibits stability under physiological conditions but can be sensitive to extreme pH levels.
  • Activity: Retains antimicrobial activity against various bacterial strains, making it a candidate for therapeutic applications.
Applications

Scientific Uses

Pardaxin 3 has potential applications in several fields:

  • Antimicrobial Therapy: Its ability to disrupt microbial membranes positions it as a candidate for developing new antibiotics.
  • Cancer Treatment: Research indicates its efficacy in inducing apoptosis in cancer cells, suggesting potential use in cancer therapies .
  • Neuroscience Research: As a neurotoxin, it is also studied for its effects on neuronal cells, contributing insights into neurobiology.
Structural Biology of Pardaxin

Solution NMR Studies of Conformational Dynamics in Lipid Micelles

Solution NMR spectroscopy has been pivotal in characterizing the conformational dynamics of pardaxin, particularly Pa4, in membrane-mimicking environments. In lipopolysaccharide (LPS) micelles (a model for the Gram-negative bacterial outer membrane), pardaxin adopts a distinctive horseshoe-like helix-turn-helix structure (PDB ID: 2KNS). This conformation comprises an N-terminal helix (residues 2–11), a flexible hinge (residues 12–15), and a C-terminal helix (residues 16–27) [1] [6]. Key features include:

  • Hydrophobic Core: Phe³, Phe⁴, Ala⁵, Leu⁶, Ile⁹, and Leu¹⁹ form a hydrophobic core stabilizing the fold.
  • Cationic Residues: Lys⁸ and Lys¹⁶ interact with negatively charged LPS phosphate groups via electrostatic forces.
  • Dynamic Hinge: Residues 12–15 (Ile-Ile-Ser-Ser) exhibit conformational exchange, evidenced by ¹⁵N-Leu¹⁹ relaxation dispersion NMR, indicating μs-ms timescale dynamics critical for LPS binding [1].

Saturation Transfer Difference (STD) NMR further identified LPS-proximal residues: Phe⁴, Leu⁶, Ile⁹, Leu¹⁹, and Phe²³. These residues mediate hydrophobic contacts with LPS acyl chains, facilitating outer membrane permeabilization [1].

Solid-State NMR Investigations of Membrane-Embedded Helical Motifs

Solid-state NMR (ssNMR) studies using mechanically aligned lipid bilayers and magic-angle spinning (MAS) reveal how pardaxin’s structure and orientation depend on membrane composition:

  • Cholesterol Modulation: In DMPC bilayers without cholesterol, pardaxin’s C-terminal helix (residues 16–27) exhibits significant backbone motion (τₜ ~ 10 ns) and a tilt angle of 35° relative to the bilayer normal. Cholesterol incorporation reduces motion (τₜ ~ 50 ns) and stabilizes a transmembrane orientation (tilt: 12°) [5] [4].
  • Mechanism Switching: Reduced dynamics correlate with a shift from the carpet mechanism (observed in POPC bilayers) to the barrel-stave pore formation (in cholesterol-rich membranes) [5].
  • Membrane Disruption: ³¹P ssNMR shows pardaxin disrupts lipid headgroup orientation in DMPC bilayers, increasing ³¹P chemical shift anisotropy (Δσ = 10 ppm) versus controls (Δσ = 45 ppm), indicative of membrane curvature stress [7].

Table 1: Solid-State NMR Parameters of Pardaxin in Lipid Bilayers

Membrane CompositionHelix Tilt Angle (°)Backbone Motion (τₜ, ns)Dominant Mechanism
DMPC35 ± 310 ± 2Carpet
DMPC + 30% Cholesterol12 ± 250 ± 5Barrel-stave
POPC28 ± 415 ± 3Carpet
POPG:POPE (3:1)22 ± 325 ± 4Toroidal pore

Comparative Analysis of Structures in LPS vs. Zwitterionic Lipid Environments

Pardaxin’s conformation is highly sensitive to lipid chemistry, as demonstrated by comparative NMR and MD simulation studies:

  • LPS Micelles (Horseshoe Fold): The bend angle between helices is 122° ± 9°, stabilized by direct hydrogen bonding between Thr²² and LPS sugars. This compact fold facilitates deep insertion into the hydrophobic LPS core [1] [6].
  • DPC Micelles (Extended Helix-Bend-Helix): In zwitterionic dodecylphosphocholine (DPC), the bend angle increases to 140° ± 8°. The C-terminal helix elongates (residues 13–27), while the N-terminal helix (residues 2–10) remains rigid [2] [8].
  • Anionic vs. Zwitterionic Bilayers: Molecular dynamics (MD) simulations reveal:
  • In POPG/POPE (3:1) bilayers (anionic), pardaxin tilts 22° ± 3°, snorkeling Lys¹⁶ toward phosphate groups.
  • In POPC (zwitterionic), tilting increases (28° ± 4°), and cationic residues exhibit weaker lipid interactions [8] [9].
  • Functional Implications: The horseshoe fold in LPS optimizes outer membrane penetration, while extended conformations in zwitterionic lipids favor inner membrane disruption via pore formation [1] [3].

Table 2: Structural Parameters of Pardaxin Across Lipid Environments

EnvironmentBend Angle (°)Key Stabilizing ForcesBiological Relevance
LPS Micelles122 ± 9H-bonds (Thr²²–LPS), hydrophobic coreOuter membrane permeabilization
DPC Micelles140 ± 8Salt bridges (Lys⁸–Asp¹⁴), hydrophobicInner membrane pore formation
POPG/POPE (3:1) Bilayers158 ± 6Electrostatic (Lys¹⁶–PG), snorkelingGram-negative bacterial targeting
POPC Bilayers165 ± 7Van der Waals, weak electrostaticsEukaryotic membrane disruption

Role of Proline Residues in Helical Hinge Formation and Structural Plasticity

Proline residues are critical for pardaxin’s hinge flexibility and functional plasticity:

  • Pro¹³ as a Structural Pivot: Located at the hinge (residues 12–15: Ile-Ile-Ser-Pro), Pro¹³ introduces a 60° kink between helices. Mutagenesis (Pro¹³→Ala) abolishes antibacterial activity by rigidifying the hinge and preventing horseshoe formation in LPS [1] [5].
  • Pro⁷ Modulates N-Terminal Dynamics: Though not in the hinge, Pro⁷ induces a subtle bend (20° ± 5°) in the N-terminal helix. ¹H-¹⁵N heteronuclear NOE experiments show Pro⁷ reduces conformational entropy, enhancing helix stability [2] [8].
  • Allosteric Effects: MD simulations demonstrate that Pro¹³ mutation increases the C-terminal helix tilt (45° in Pro¹³Ala vs. 28° in wild-type POPC), disrupting pore formation [8].
  • Evolutionary Conservation: Pro¹³ is conserved across all pardaxin isoforms (Pa1–Pa5), underscoring its role in membrane adaptation [1] [6].

Table 3: Impact of Proline Mutagenesis on Pardaxin Function

MutationStructural ChangeHelix Bend Angle (°)Antibacterial Activity (% vs. WT)Membrane Disruption Mechanism
Wild-TypeFlexible hinge, horseshoe in LPS122 ± 9100%Pore formation (LPS)
Pro¹³→AlaRigid hinge, extended conformation175 ± 5<10%None
Pro⁷→AlaRigid N-helix, unchanged hinge125 ± 870%Delayed pore formation

Properties

Product Name

Pardaxin 3

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